molecular formula C17H16N4O3S B12946350 3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide

3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide

Cat. No.: B12946350
M. Wt: 356.4 g/mol
InChI Key: YYCWUHMCQGNPLI-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the tetrahydrofuran-3-yloxy group: This step may involve nucleophilic substitution reactions.

    Formation of the benzamide moiety: This can be done through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine ring.

    Reduction: Reduction reactions may target the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-(Thieno[2,3-d]pyrimidin-4-ylamino)-benzamide: Lacks the tetrahydrofuran-3-yloxy group.

    3-(Tetrahydrofuran-3-yloxy)-4-aminobenzamide: Lacks the thieno[2,3-d]pyrimidine ring.

Uniqueness

The presence of both the tetrahydrofuran-3-yloxy group and the thieno[2,3-d]pyrimidine ring in 3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide may confer unique properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(oxolan-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide

InChI

InChI=1S/C17H16N4O3S/c18-15(22)10-1-2-13(14(7-10)24-11-3-5-23-8-11)21-16-12-4-6-25-17(12)20-9-19-16/h1-2,4,6-7,9,11H,3,5,8H2,(H2,18,22)(H,19,20,21)

InChI Key

YYCWUHMCQGNPLI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=C(C=CC(=C2)C(=O)N)NC3=C4C=CSC4=NC=N3

Origin of Product

United States

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